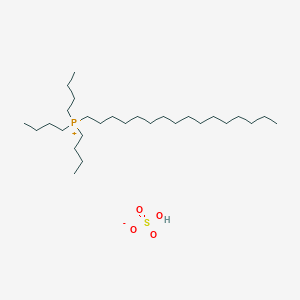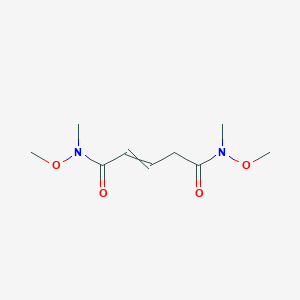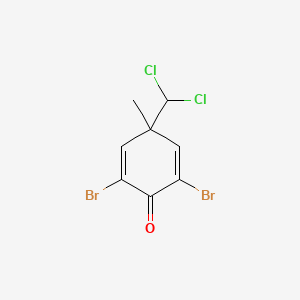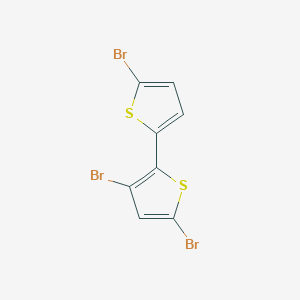
Tributyl(hexadecyl)phosphanium hydrogen sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tributyl(hexadecyl)phosphanium hydrogen sulfate is a phosphonium-based ionic liquid. Ionic liquids are salts in the liquid state, typically composed of an organic cation and an inorganic anion. Phosphonium-based ionic liquids are known for their thermal and chemical stability, making them suitable for various industrial and academic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tributyl(hexadecyl)phosphanium hydrogen sulfate involves the reaction of tributylphosphine with hexadecyl bromide to form tributyl(hexadecyl)phosphanium bromide. This intermediate is then reacted with sulfuric acid to yield the final product. The reaction conditions typically involve moderate temperatures and the use of solvents to facilitate the reactions .
Industrial Production Methods
Industrial production of phosphonium-based ionic liquids, including this compound, often involves similar synthetic routes but on a larger scale. The process is optimized for higher productivity and lower costs, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
Tributyl(hexadecyl)phosphanium hydrogen sulfate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of phosphine oxides.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: The compound can participate in substitution reactions, where the hydrogen sulfate group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and substituted phosphonium salts. These products have various applications in catalysis, material science, and chemical synthesis .
Scientific Research Applications
Tributyl(hexadecyl)phosphanium hydrogen sulfate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Tributyl(hexadecyl)phosphanium hydrogen sulfate involves its ability to stabilize transition states and intermediates in chemical reactions. The phosphonium cation interacts with various molecular targets, facilitating reactions through ionic interactions and hydrogen bonding. The hydrogen sulfate anion also plays a role in the compound’s reactivity and stability .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other phosphonium-based ionic liquids such as Tributyl(3-sulfopropyl)phosphonium hydrogen sulfate and Tetrabutylphosphonium bromide .
Uniqueness
Tributyl(hexadecyl)phosphanium hydrogen sulfate is unique due to its specific combination of the tributylphosphine cation and the hexadecyl group, which imparts distinct physicochemical properties. These properties include enhanced thermal stability and unique solubility characteristics, making it suitable for specialized applications in various fields .
Properties
CAS No. |
113369-00-9 |
|---|---|
Molecular Formula |
C28H61O4PS |
Molecular Weight |
524.8 g/mol |
IUPAC Name |
hydrogen sulfate;tributyl(hexadecyl)phosphanium |
InChI |
InChI=1S/C28H60P.H2O4S/c1-5-9-13-14-15-16-17-18-19-20-21-22-23-24-28-29(25-10-6-2,26-11-7-3)27-12-8-4;1-5(2,3)4/h5-28H2,1-4H3;(H2,1,2,3,4)/q+1;/p-1 |
InChI Key |
RBXPGKAOROZNHK-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCCCC[P+](CCCC)(CCCC)CCCC.OS(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![4-[(Bicyclo[2.2.1]hept-5-en-2-yl)methoxy]-2,2,6,6-tetramethylpiperidine](/img/structure/B14289546.png)
![1,2-Difluoro-4-[4-(4-heptylcyclohexyl)phenyl]benzene](/img/structure/B14289549.png)



![N-[2-(Methylamino)ethyl]-N-(naphthalen-2-yl)benzamide](/img/structure/B14289587.png)

